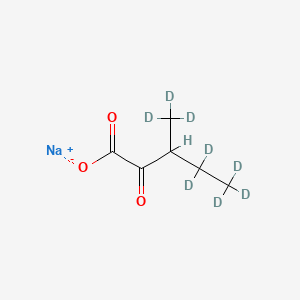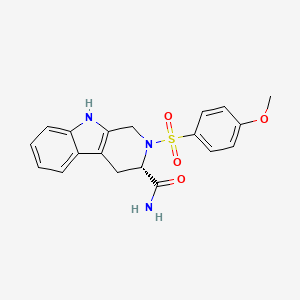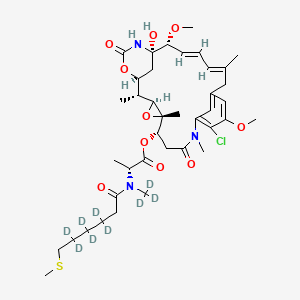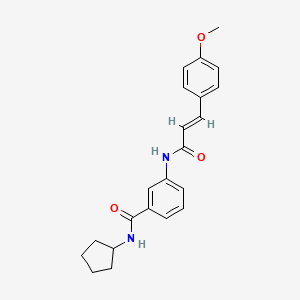
(Rac)-Pregabalin-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-Pregabalin-d10 is a deuterated form of pregabalin, a medication primarily used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. The “d10” indicates that ten hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can help in pharmacokinetic studies by providing a distinct mass difference for detection in mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Pregabalin-d10 typically involves the incorporation of deuterium into the pregabalin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the pregabalin structure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials.
Optimization of Reaction Conditions: Ensuring efficient incorporation of deuterium while maintaining the integrity of the pregabalin structure.
Purification: Using techniques such as chromatography to isolate the desired deuterated product.
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-Pregabalin-d10 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
(Rac)-Pregabalin-d10 has several applications in scientific research:
Pharmacokinetic Studies: The deuterium atoms provide a distinct mass difference, making it easier to track the compound in biological systems using mass spectrometry.
Metabolic Studies: Understanding how the body metabolizes pregabalin and its deuterated form.
Drug Development: Investigating the effects of deuterium substitution on the pharmacological properties of pregabalin.
Biological Research: Studying the interactions of this compound with various biological targets.
Mécanisme D'action
(Rac)-Pregabalin-d10, like pregabalin, binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters such as glutamate, norepinephrine, and substance P, which are involved in pain and seizure pathways. The deuterium substitution does not significantly alter the mechanism of action but can affect the compound’s pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pregabalin: The non-deuterated form of (Rac)-Pregabalin-d10.
Gabapentin: Another medication used for similar indications but with a different chemical structure.
Deuterated Drugs: Other deuterated compounds used in pharmacokinetic studies.
Uniqueness
This compound is unique due to its deuterium substitution, which provides advantages in pharmacokinetic and metabolic studies. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated pregabalin.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
169.29 g/mol |
Nom IUPAC |
3-(aminomethyl)-3,4,4,5,6,6,6-heptadeuterio-5-(trideuteriomethyl)hexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/i1D3,2D3,3D2,6D,7D |
Clé InChI |
AYXYPKUFHZROOJ-ZVKOAREQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(CC(=O)O)CN |
SMILES canonique |
CC(C)CC(CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


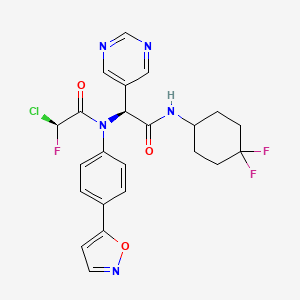
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
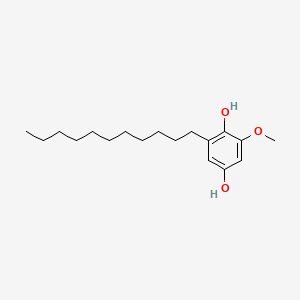
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
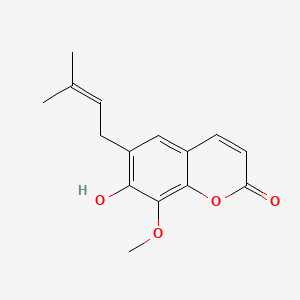
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
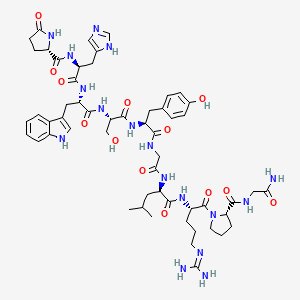
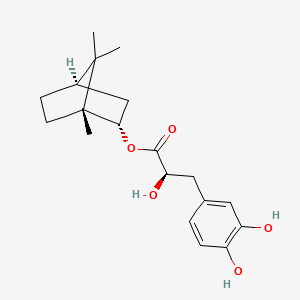
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
